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Foreword: The Monomer-Polymer Dichotomy in
Biomaterials

To researchers, scientists, and drug development professionals, the distinction between a
monomer and its resulting polymer is fundamental. While polycaprolactone (PCL) is widely
celebrated in the biomedical field for its excellent biocompatibility, biodegradability, and
favorable mechanical properties, the toxicological profile of its constituent, the e-caprolactone
monomer, warrants a separate and rigorous evaluation.[1][2][3][4] This guide addresses the
critical, yet often overlooked, issue of the caprolactone monomer itself. The primary concern in
a clinical context is not typically direct exposure to the monomer, but rather the leaching of
residual, unpolymerized monomer from an implanted PCL device.[5] Understanding the
biocompatibility and potential toxicity of this leachable is paramount for ensuring the safety and
efficacy of the final medical product. This document provides a comprehensive framework for
this evaluation, grounded in established standards and field-proven experimental insights.

The Central Role of Residual Monomer in Device
Safety

Polycaprolactone is synthesized via the ring-opening polymerization of e-caprolactone.[2][3]
[6] Even in highly efficient polymerization processes, trace amounts of unreacted monomer can
remain entrapped within the polymer matrix. The level of these residuals can vary significantly
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based on the polymerization technique and subsequent purification steps, with levels ranging
from 0.1% to 0.9% in some bulk polymerized polymers.[7] These residual monomers are not
covalently bound and can leach out of the device upon implantation and exposure to the
physiological environment.

This leaching process is the primary pathway for potential toxicity. Therefore, the
biocompatibility of a PCL device is inextricably linked to the toxicity profile of the caprolactone
monomer and the rate at which it can be released. International standards, such as ISO 10993,
mandate the chemical characterization of medical devices and the evaluation of extractables
and leachables to identify and mitigate such risks.[5][8][9]

In Vitro Cytotoxicity: The First Line of Assessment

The initial screening for the biological risk of caprolactone monomer is invariably an in vitro
cytotoxicity assessment, as stipulated by ISO 10993-5. This is not merely a procedural step; it
is a crucial gatekeeping assay to determine if a material or its extracts harbor the potential to
cause cellular damage.

Causality Behind the Method: Why an Extract-Based
Assay?

Directly exposing cells to the solid PCL material is insufficient for evaluating the risk of residual
monomer. The clinically relevant question is what leaches from the material to interact with
surrounding tissues. Therefore, an extract-based methodology is the most logical and
scientifically sound approach. The process, governed by ISO 10993-12, involves incubating the
PCL device in a relevant extraction vehicle (e.g., cell culture medium with serum) under
exaggerated conditions to create a "worst-case scenario" extract.[8] This extract, containing
any leached monomer, is then used to treat cultured cells.

Mandatory Visualization: Workflow for In Vitro
Cytotoxicity Testing
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Caption: Workflow for assessing cytotoxicity of PCL device leachables via MTT assay.
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Detailed Protocol: ISO 10993-5 Compliant MTT Assay for
Leachables

This protocol is a self-validating system, incorporating necessary controls to ensure the
reliability of the results.

Objective: To quantify the potential cytotoxic effect of leachables from a PCL device on L929
mouse fibroblast cells.

Materials:

Test Article: Final, sterilized PCL medical device.
e Cell Line: L929 mouse fibroblasts (ATCC CCL-1).

» Reagents: Eagle’s Minimum Essential Medium (MEM), Fetal Bovine Serum (FBS), Penicillin-
Streptomycin, Trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide), Isopropanol or DMSO.

e Controls:
o Negative Control: High-density polyethylene (HDPE).
o Positive Control: 0.1% Phenol solution in culture medium.

o Vehicle Control: Extraction vehicle incubated under identical conditions without the test
article.

Methodology:
o Preparation of Extracts (ISO 10993-12):

o Aseptically place the PCL test article and negative control material into separate sterile
glass vials.

o Add the extraction vehicle (MEM supplemented with 5% FBS) at a standardized ratio (e.g.,
3 cm?/mL).
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o Prepare a vehicle control vial containing only the extraction vehicle.

o Incubate all vials at 37°C for 72 hours with gentle agitation. This step is designed to
maximize the extraction of potential leachables, including caprolactone monomer.

o Following incubation, aseptically collect the extracts. These are now the test liquids.

e Cell Seeding:

o

Culture L929 cells to approximately 80% confluency.

[¢]

Harvest cells using Trypsin-EDTA and perform a cell count.

[¢]

Seed cells into a 96-well flat-bottom plate at a density of 2 x 10% cells/well in 100 pL of
complete culture medium.

Incubate for 24 hours at 37°C, 5% COz2 to allow for cell attachment.

[¢]

e Cell Treatment:
o After 24 hours, carefully aspirate the culture medium from all wells.

o Add 100 pL of the PCL device extract, negative control extract, vehicle control, and
positive control solution to replicate wells (n=6-8 recommended).

o Incubate the plate for an additional 24 hours under standard conditions.
e MTT Viability Assessment:
o Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

o Add 10 pL of the MTT stock solution to each well and incubate for 2-4 hours. Rationale:
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT
tetrazolium salt into insoluble purple formazan crystals.

o After incubation, carefully aspirate the medium containing MTT.

o Add 100 pL of isopropanol or DMSO to each well to dissolve the formazan crystals.
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o Gently shake the plate for 10 minutes to ensure complete solubilization.

o Data Analysis:
o Measure the optical density (OD) of each well at 570 nm using a microplate reader.
o Calculate the percentage of cell viability for the test article relative to the vehicle control:
= % Viability = (Mean OD of Test Article / Mean OD of Vehicle Control) x 100

o Acceptance Criteria (ISO 10993-5): A reduction in cell viability by more than 30% (i.e.,
<70% viability) is considered a cytotoxic effect. The positive control must show >30%
reduction and the negative control must show <30% reduction for the assay to be valid.

Mechanisms of Monomer-Induced Toxicity

Should cytotoxicity be observed, understanding the underlying mechanism is critical. While
PCL is generally non-toxic, the monomer, e-caprolactone, can elicit cellular stress.[10][11] It is
known to cause severe eye irritation and can hydrolyze rapidly into 6-hydroxycaproic acid.[12]
The potential mechanisms of toxicity at a cellular level, often dose-dependent, include the
induction of oxidative stress, mitochondrial dysfunction, and DNA damage, which are common
pathways for many chemical toxicants.[13]

» Oxidative Stress: The introduction of a foreign chemical can disrupt the cellular redox
balance, leading to an overproduction of reactive oxygen species (ROS). This can damage
lipids, proteins, and nucleic acids.

o Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are a primary target
for toxicants. Disruption of the mitochondrial membrane potential or electron transport chain
can deplete ATP and trigger apoptosis (programmed cell death).

¢ Inflammation: In vivo, leached monomers can be recognized by immune cells, potentially
triggering an inflammatory response. While a mild, acute inflammatory response is a normal
part of the foreign body reaction to any implant, a severe or chronic response due to
cytotoxic leachables is a major safety concern.[14]

Mandatory Visualization: Potential Cytotoxicity Pathway
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Caption: Simplified pathway of caprolactone monomer-induced cytotoxicity.

In Vivo Biocompatibility and Systemic Toxicity

Positive in vitro results do not automatically condemn a material, but they necessitate further
investigation. The ultimate test of biocompatibility occurs in vivo. For a PCL device, key in vivo
tests guided by the 1ISO 10993 matrix would include implantation, sensitization, irritation, and
potentially acute systemic toxicity tests, depending on the nature and duration of patient
contact.

e Implantation Studies (ISO 10993-6): PCL devices are implanted subcutaneously or
intramuscularly in an animal model (e.g., rabbit or rat). The tissue response at the implant
site is evaluated histologically at various time points. A biocompatible material will show a
normal foreign body response, characterized by a thin, fibrous capsule, which resolves over
time.[15] A toxic response would be indicated by signs of chronic inflammation, necrosis, or
extensive tissue damage.[14]
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o Acute Systemic Toxicity (ISO 10993-11): This test evaluates the potential for a single dose of
leached substances to cause systemic toxic effects. Extracts from the PCL device are
injected into mice, which are then observed for signs of toxicity over 72 hours. While PCL-
based nanomaterials have been shown to have a high LD50 (i.e., low acute toxicity), this test
is crucial for confirming the safety of leachables from a specific device.[16]

Degradation Products: A Secondary Consideration

PCL is a biodegradable polymer that degrades via hydrolysis of its ester linkages.[3][17][18]
This process is very slow, often taking 2-4 years for complete resorption.[3][17] The ultimate
degradation products, such as 6-hydroxycaproic acid, are non-toxic and are metabolized and
eliminated from the body through the Krebs cycle.[6][18][19] Studies have confirmed that PCL
degradation products do not induce toxicity, oxidative stress, or apoptosis in mesenchymal
stem cells.[20] Therefore, while the degradation pathway is a key feature of PCL's utility, the
primary toxicological concern for device safety remains the leaching of unreacted monomer in
the early stages post-implantation, not the long-term degradation products.

Regulatory Framework and Allowable Limits

The entire process of evaluating monomer toxicity is governed by a risk management approach
as defined in 1ISO 10993-1 and ISO 14971.[8] The goal is to determine a tolerable intake (TI)
level for any leachable substance. ISO 10993-17 provides a detailed methodology for
establishing these allowable limits based on available toxicological data.[9][21][22]

For residual monomers, which can be considered a process impurity, the principle of "as low as
reasonably achievable" (ALARA) is often applied. Manufacturers must demonstrate that their
purification processes effectively minimize residual monomer content to a level that poses no
significant risk to the patient.

Data Presentation: Biocompatibility Endpoints for a PCL
Device

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20060489/
https://www.mdpi.com/2073-4360/15/18/3819
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415937/
https://ulipolymer.com/how-does-polycaprolactone-complete-biodegradation/
https://www.mdpi.com/2073-4360/15/18/3819
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12193338/
https://ulipolymer.com/how-does-polycaprolactone-complete-biodegradation/
https://pubmed.ncbi.nlm.nih.gov/10879186/
https://pubmed.ncbi.nlm.nih.gov/29287231/
https://www.campoly.com/services/regulatory-testing-services-support/extractables-leachables/medical-device-extractables-and-leachables-testing/
https://www.intertek.com/medical/iso10993part18-medical-device-chemical-characterisation-extractables/
https://www.researchgate.net/publication/286544262_Allowable_limits_for_toxic_leachables_Practical_use_of_ISO_10993-17_standard
https://filab.fr/en/our-services/our-expertise-services/laboratory-biocompatibility-testing/toxicological-evaluation-of-leachable-substances-according-to-iso-10993-17/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory

Check Availability & Pricing

ISO 10993 Part

Biological Endpoint

Rationale for PCL Devices

Part 5

In Vitro Cytotoxicity

Mandatory. Screens for toxicity
of leachables, primarily
residual caprolactone

monometr.

Part 10

Irritation & Skin Sensitization

Mandatory. Assesses potential
for local tissue irritation or
allergic reaction from

leachables.

Part 11

Systemic Toxicity (Acute)

Required. Evaluates potential
for systemic effects from a
single exposure to a high dose

of leachables.

Part 6

Implantation Effects

Required for implant devices.
Assesses the local tissue
response to the physical
presence of the device and its

leachables over time.

Part 18 & 17

Chemical Characterization &

Toxicological Risk Assessment

Mandatory. Identifies and
quantifies all extractable
substances and establishes
allowable safety limits for
them.[9]

Conclusion for the Development Professional

The biocompatibility of a medical device derived from polycaprolactone cannot be assumed

from the known safety of the polymer alone. A rigorous and logical assessment of the ¢-

caprolactone monomer is a non-negotiable component of the safety evaluation. The focus

must be on the quantification of residual monomer in the final, sterilized device and the

subsequent evaluation of its potential to leach and cause a cytotoxic effect.

By employing a risk-based approach grounded in the ISO 10993 standards, utilizing validated

in vitro screening assays, and confirming safety with targeted in vivo studies, developers can
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confidently ensure that the final PCL device is not only efficacious but also fundamentally safe
for patient use. The burden of proof lies in demonstrating that any residual monomer is present
at a level well below that which could elicit a harmful biological response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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